REACTION_CXSMILES
|
[CH:1]([O:4][C:5]1[CH:6]=[C:7]([CH:10]=[C:11]([C:13]([F:16])([F:15])[F:14])[CH:12]=1)[C:8]#[N:9])([CH3:3])[CH3:2].O.[SH2:18].[Na].O.O.O.O.O.O.[Cl-].[Mg+2].[Cl-].C(OCC)(=O)C.CCCCCC>CN(C=O)C>[CH:1]([O:4][C:5]1[CH:6]=[C:7]([CH:10]=[C:11]([C:13]([F:14])([F:15])[F:16])[CH:12]=1)[C:8](=[S:18])[NH2:9])([CH3:3])[CH3:2] |f:1.2.3,4.5.6.7.8.9.10.11.12,13.14,^1:18|
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Name
|
|
Quantity
|
1000 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)OC=1C=C(C#N)C=C(C1)C(F)(F)F
|
Name
|
|
Quantity
|
4000 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
sodium hydrogensulfide hydrate
|
Quantity
|
636 g
|
Type
|
reactant
|
Smiles
|
O.S.[Na]
|
Name
|
|
Quantity
|
960.2 g
|
Type
|
reactant
|
Smiles
|
O.O.O.O.O.O.[Cl-].[Mg+2].[Cl-]
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Name
|
ethyl acetate hexane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC.CCCCCC
|
Control Type
|
UNSPECIFIED
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Setpoint
|
27.5 (± 2.5) °C
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Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 1 hr at 25 to 30° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Reaction completion
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched in an ice-water slurry (250 mL)
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Type
|
ADDITION
|
Details
|
the pH was adjusted to 5 by addition of 10% aqueous HCl
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was extracted with MTBE
|
Type
|
WASH
|
Details
|
was washed with 20% brine solution
|
Type
|
CONCENTRATION
|
Details
|
The organic layer was concentrated under vacuum
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)OC=1C=C(C(N)=S)C=C(C1)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |